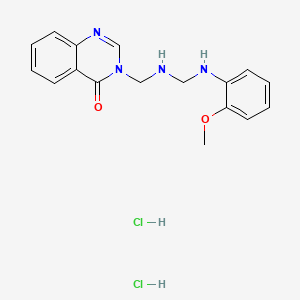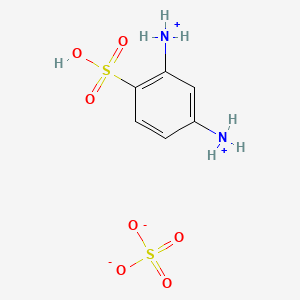
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide typically involves the esterification of 1-Piperidinecarboxylic acid with 2-(trimethylammonio)ethanol in the presence of an iodide source. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipecolinic acid:
Piperidine derivatives: Various substituted piperidines with different pharmacological activities.
Uniqueness
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of a piperidine ring with an ester and ammonium group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
64046-21-5 |
|---|---|
Molekularformel |
C11H23IN2O2 |
Molekulargewicht |
342.22 g/mol |
IUPAC-Name |
trimethyl-[2-(piperidine-1-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O2.HI/c1-13(2,3)9-10-15-11(14)12-7-5-4-6-8-12;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BLYJOIMLAOFTNI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)N1CCCCC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)






![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)





